2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid
Description
2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid is a benzoic acid derivative featuring a substituted amino group at the 2-position of the benzene ring. The amino group is further modified with a methyl group and a 2-oxooxolan-3-yl moiety.
Properties
CAS No. |
64054-24-6 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[methyl-(2-oxooxolan-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13(10-6-7-17-12(10)16)9-5-3-2-4-8(9)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15) |
InChI Key |
ZTVNCMFCEZROOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid typically involves the reaction of a benzoic acid derivative with a tetrahydrofuran derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemical Properties and Reactions
Molecular Characteristics:
- CAS Number: 64054-24-6
- Molecular Formula: C12H13NO4
- Molecular Weight: 235.24 g/mol
- IUPAC Name: 2-[methyl-(2-oxooxolan-3-yl)amino]benzoic acid
- InChI Key: ZTVNCMFCEZROOV-UHFFFAOYSA-N
Chemical Reactions:
The compound can undergo various chemical transformations, including:
- Oxidation: Can yield carboxylic acid derivatives.
- Reduction: May produce alcohol or amine derivatives.
- Substitution: Functional groups can be replaced under specific conditions.
Chemistry
In organic synthesis, 2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structural features enable the development of novel compounds with potential biological activities.
Biology
The compound exhibits promising biological activities, including:
- Antimicrobial Properties: Research indicates potential efficacy against various bacterial strains, with some derivatives demonstrating significant antibacterial activity comparable to standard treatments .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 50 | Antimicrobial |
| Parent PABA | 100 | Reference |
Medicine
The medicinal applications of this compound are particularly noteworthy:
-
Anti-inflammatory Effects: Studies have shown that derivatives can selectively inhibit cyclooxygenase enzymes, particularly COX-2, which is linked to inflammatory processes. This selectivity may reduce side effects associated with non-selective inhibitors.
Inhibitory Activity Against COX Enzymes Compound ---------- This compound Celecoxib - Potential Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various analogs of para-aminobenzoic acid, including this compound. The results indicated that this compound showed a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as an effective antimicrobial agent .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The results demonstrated a marked reduction in inflammatory markers and joint swelling when treated with this benzoic acid derivative compared to control groups. The selectivity for COX-2 inhibition was highlighted as a key advantage for therapeutic applications .
Mechanism of Action
The mechanism by which 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins within biological systems. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Key Observations :
- The γ-lactone in the target compound introduces a constrained cyclic ester, enhancing rigidity compared to linear substituents like ethoxy or arylacetamido groups .
- The tertiary amine in the target compound may reduce hydrogen-bonding capacity relative to secondary amides or phenolic hydroxyls in analogs .
Physicochemical and Crystallographic Properties
Table 1: Crystallographic Data for Selected Compounds
Key Observations :
- The ethoxy-containing analog (C₁₁H₁₁NO₅) exhibits a triclinic lattice with hydrogen-bonded chains, suggesting strong intermolecular interactions that may enhance crystallinity .
- The absence of γ-lactone or tertiary amine groups in analogs like 7a simplifies their packing motifs compared to the target compound.
Reactivity Insights :
- The γ-lactone in the target compound may undergo ring-opening reactions under basic or nucleophilic conditions, a feature absent in ester- or ketone-containing analogs .
Biological Activity
2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, including anti-cholinesterase, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.
Structure and Properties
The chemical structure of this compound includes a benzoic acid moiety substituted with a methyl group linked to a 2-oxooxolan ring. This structural configuration is crucial for its biological interactions and activities.
Anti-Cholinesterase Activity
The inhibition of acetylcholinesterase (AChE) is a significant therapeutic target in treating Alzheimer's disease. Compounds derived from PABA, including this compound, have been evaluated for their AChE inhibitory potential.
Key Findings:
- IC50 Values: The compound demonstrated varying inhibitory effects against AChE, with reported IC50 values ranging from 7.49 µM to lower values depending on specific derivatives tested .
- Mechanism of Action: The mechanism involves binding to the active site of AChE, preventing the hydrolysis of acetylcholine, thereby enhancing cholinergic transmission .
Anticancer Activity
Research indicates that derivatives of PABA exhibit significant anticancer properties across various cancer cell lines.
Case Studies:
- MCF-7 Cell Line: The compound showed potent antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- A549 Cell Line: Significant growth inhibition was observed, indicating its potential as an anticancer agent .
Table of Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.85 | |
| Benzamide Derivative | A549 | 4.53 | |
| Doxorubicin | Control | - |
Anti-inflammatory Activity
The anti-inflammatory properties of PABA derivatives are also noteworthy. The compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Research Insights:
- Selectivity Index: Some derivatives exhibited a selectivity index for COX-2 over COX-1, indicating potential for reduced side effects compared to non-selective inhibitors .
Table of Inhibitory Activity Against COX Enzymes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
